Ethyl 2,2,4-trichloro-4-fluorobutyrate
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Overview
Description
Ethyl 2,2,4-trichloro-4-fluorobutyrate is a chemical compound with a unique molecular structure that holds immense potential for scientific research. This compound is known for its applications in organic synthesis and pharmaceutical development, making it a valuable asset in advancing scientific knowledge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,2,4-trichloro-4-fluorobutyrate typically involves the reaction of ethyl butyrate with trichloromethyl fluoride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as aluminum chloride, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 0-5°C and ensuring an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2,4-trichloro-4-fluorobutyrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the compound into less chlorinated or fluorinated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of less chlorinated or fluorinated derivatives.
Substitution: Formation of substituted butyrate derivatives.
Scientific Research Applications
Ethyl 2,2,4-trichloro-4-fluorobutyrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Potential use in the development of pharmaceutical compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2,2,4-trichloro-4-fluorobutyrate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The pathways involved may include enzyme inhibition, receptor binding, and modulation of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4,4,4-trifluorobutyrate: Similar in structure but with trifluoromethyl group instead of trichloromethyl and fluorine.
Ethyl 4,4,4-trifluoro-2-butynoate: Contains a triple bond and trifluoromethyl group.
Ethyl 4,4,4-trifluorocrotonate: Contains a double bond and trifluoromethyl group.
Uniqueness
Ethyl 2,2,4-trichloro-4-fluorobutyrate is unique due to its combination of trichloromethyl and fluorine groups, which imparts distinct reactivity and properties. This makes it particularly valuable in applications requiring specific chemical transformations and interactions.
Properties
IUPAC Name |
ethyl 2,2,4-trichloro-4-fluorobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Cl3FO2/c1-2-12-5(11)6(8,9)3-4(7)10/h4H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRIPSDMEUVTKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(F)Cl)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl3FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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